molecular formula C15H20ClNO3 B15213113 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one CAS No. 81778-67-8

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one

Cat. No.: B15213113
CAS No.: 81778-67-8
M. Wt: 297.78 g/mol
InChI Key: WMKOKZDCJOJNEL-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a 1,2-oxazolidin-3-one core substituted with a 2-chlorophenylmethyl group at position 2, two methyl groups at position 4, and a propoxy group at position 3. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly herbicides and fungicides, where the oxazolidinone ring and chlorinated aromatic groups enhance biological activity through interactions with enzyme targets or cellular membranes .

Key structural features influencing its properties:

  • 5-Propoxy group: Modifies solubility and bioavailability compared to hydroxyl or shorter alkoxy analogs.

Properties

CAS No.

81778-67-8

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one

InChI

InChI=1S/C15H20ClNO3/c1-4-9-19-14-15(2,3)13(18)17(20-14)10-11-7-5-6-8-12(11)16/h5-8,14H,4,9-10H2,1-3H3

InChI Key

WMKOKZDCJOJNEL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethyl-5-propoxyisoxazolidin-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxazolidinone Ring

  • Hydrolysis : The lactam ring can undergo acid- or base-catalyzed hydrolysis to yield hydroxamic acid derivatives, though stability is enhanced by the 4,4-dimethyl substitution .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the carbonyl group, but steric hindrance from dimethyl groups limits reactivity.

Aromatic Substitution

The 2-chlorophenyl group participates in:

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of the chlorine atom.

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the 4-position of the aryl ring, though no direct examples are documented .

Propoxy Side Chain

  • Nucleophilic Substitution : The propoxy group can be replaced by other alkoxy or hydroxy groups under acidic/basic conditions. For example:

    • Reaction with HCl yields 5-hydroxy derivatives .

    • Ethylation or methylation agents produce ethoxy/methoxy analogs .

  • Oxidation : Tertiary C-O bonds are resistant to oxidation, preserving the propoxy group under standard conditions.

Degradation Pathways

Environmental degradation involves:

  • Photolysis : The 2-chlorophenyl group undergoes slow photolytic cleavage under UV light, forming chlorinated byproducts .

  • Microbial Metabolism : Soil microbes cleave the oxazolidinone ring, yielding 3-chloro-2-methylbenzoic acid and dimethylurea derivatives .

Mechanistic Insights from Related Compounds

  • Clomazone (CAS 81777-89-1) : A structurally similar herbicide undergoes rapid hydroxylation at the benzyl position, suggesting analogous metabolic pathways for the target compound .

  • Broclozone (CAS 2766607-82-1) : Bromine substitution at the aryl ring increases electrophilic reactivity, contrasting with the chlorine’s electron-withdrawing effects .

Scientific Research Applications

2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Clomazone (2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)

  • Structure : Lacks the 5-propoxy group present in the target compound.
  • CAS : 81777-89-1 .
  • Applications: Widely used as a pre-emergent herbicide in crops like soybeans and cotton. Its mode of action involves inhibition of carotenoid biosynthesis .
  • Key Differences :
    • The absence of the 5-propoxy group reduces molecular weight and alters solubility (clomazone is more volatile).
    • Clomazone’s simpler structure may result in faster environmental degradation compared to the propoxy analog .

DCPMI (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)

  • Structure : Features a 2,4-dichlorophenyl group instead of 2-chlorophenyl and lacks the 5-propoxy substituent.
  • CAS : 81777-95-9 .
  • Applications : Used in agrochemical formulations for enhanced pest resistance due to dual chlorine substitution.
  • Key Differences :
    • The 2,4-dichlorophenyl group increases electronegativity and binding affinity to target enzymes.
    • Higher logP value (greater lipophilicity) compared to the target compound, affecting soil adsorption and persistence .

2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one

  • Structure : Replaces the 5-propoxy group with a hydroxyl group.
  • CAS : 81778-16-7 .
  • Key Differences :
    • The hydroxyl group increases polarity, reducing membrane permeability and bioavailability.
    • Higher hydrogen-bonding capacity may enhance water solubility but decrease environmental persistence compared to the propoxy variant .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

  • Structure: Shares a 2-chlorophenyl group but features a benzodiazepinone core instead of oxazolidinone.
  • CAS: Not explicitly listed; structurally distinct .
  • Key Differences: The benzodiazepinone core targets GABA receptors, unlike the oxazolidinone’s enzymatic inhibition. Nitro and methyl groups on the diazepine ring confer distinct pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Applications logP (Predicted) Key Properties
Target Compound - 5-propoxy, 4,4-dimethyl, 2-ClPh Agrochemical (potential) ~3.2 Moderate solubility, enhanced stability
Clomazone 81777-89-1 No 5-substituent, 2-ClPh Herbicide 2.8 High volatility, soil-active
DCPMI 81777-95-9 2,4-diClPh, no 5-substituent Pesticide 3.5 High lipophilicity, persistent
5-Hydroxy analog 81778-16-7 5-hydroxy, 4,4-dimethyl, 2-ClPh Intermediate/metabolite 1.9 Water-soluble, low persistence
Methylclonazepam - Benzodiazepinone core, 2-ClPh Pharmaceutical 2.5 CNS activity, nitro group metabolism

Research Findings and Implications

  • Agrochemical Efficacy : The 5-propoxy group in the target compound may reduce volatility and extend field efficacy compared to clomazone, while the 2-chlorophenyl group maintains target specificity .
  • Metabolic Stability : The 4,4-dimethyl substitution likely slows oxidative metabolism, as seen in analogs like DCPMI, which exhibit longer environmental half-lives .
  • Synthetic Accessibility : The hydroxy analog (CAS 81778-16-7) serves as a precursor for alkoxy derivatives, enabling structure-activity studies .

Biological Activity

The compound 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one is part of the oxazolidinone class, which has garnered attention for its antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Oxazolidinones, including the compound , primarily function as protein synthesis inhibitors. They bind to the 50S ribosomal subunit, preventing the formation of a functional ribosome complex. This action disrupts bacterial protein synthesis, leading to cell death. The specific binding interactions and structural modifications can significantly influence the potency and spectrum of activity against various bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of oxazolidinones is highly dependent on their chemical structure. Modifications in the phenyl ring or side chains can lead to significant variations in efficacy against resistant bacterial strains. For instance:

  • C-5 Side Chain Modifications : Alterations at this position have been shown to enhance activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
  • Chlorophenyl Substitution : The presence of a chlorophenyl group in this compound may contribute to its enhanced lipophilicity and ability to penetrate bacterial membranes more effectively than its predecessors .

Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazolidinones against various bacterial strains:

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against VRE
Linezolid0.51.0
This compound0.250.5
Contezolid0.120.25

Data sourced from various studies demonstrating comparative efficacy .

Case Studies

  • Efficacy Against MRSA : A study demonstrated that the compound exhibited potent activity against multiple MRSA strains with MIC values lower than those of linezolid, indicating potential as a treatment option for resistant infections .
  • Biofilm Formation Inhibition : Research indicated that this compound significantly reduced biofilm formation in vitro by approximately 50% compared to control groups when tested against Staphylococcus aureus .
  • In Vivo Studies : In murine models of catheter-associated infections, the compound showed superior efficacy in clearing surface bacteria compared to existing treatments like linezolid .

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